1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea 1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea
Brand Name: Vulcanchem
CAS No.: 1251633-06-3
VCID: VC4263641
InChI: InChI=1S/C12H9FN4OS/c13-9-3-1-8(2-4-9)6-15-11(18)17-12-16-7-10(5-14)19-12/h1-4,7H,6H2,(H2,15,16,17,18)
SMILES: C1=CC(=CC=C1CNC(=O)NC2=NC=C(S2)C#N)F
Molecular Formula: C12H9FN4OS
Molecular Weight: 276.29

1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea

CAS No.: 1251633-06-3

Cat. No.: VC4263641

Molecular Formula: C12H9FN4OS

Molecular Weight: 276.29

* For research use only. Not for human or veterinary use.

1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea - 1251633-06-3

Specification

CAS No. 1251633-06-3
Molecular Formula C12H9FN4OS
Molecular Weight 276.29
IUPAC Name 1-(5-cyano-1,3-thiazol-2-yl)-3-[(4-fluorophenyl)methyl]urea
Standard InChI InChI=1S/C12H9FN4OS/c13-9-3-1-8(2-4-9)6-15-11(18)17-12-16-7-10(5-14)19-12/h1-4,7H,6H2,(H2,15,16,17,18)
Standard InChI Key SQWXGZSTZIYBDY-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC(=O)NC2=NC=C(S2)C#N)F

Introduction

The compound 1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea is a synthetic organic molecule that combines a cyanothiazole ring with a fluorobenzyl group through a urea linkage. This structure suggests potential biological activity, given the presence of both a cyano group and a fluorine atom, which are known to influence the pharmacokinetic and pharmacodynamic properties of compounds.

Synthesis and Characterization

The synthesis of 1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea would likely involve the reaction of a cyanothiazole derivative with a 4-fluorobenzyl isocyanate or a similar precursor. Characterization methods such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry would be used to confirm the structure.

TechniquePurpose
NMR SpectroscopyConfirm the structure and purity of the compound
Mass SpectrometryDetermine the molecular weight and fragmentation pattern
Elemental AnalysisVerify the elemental composition

Biological Activity

While specific biological activity data for 1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea are not available, compounds with similar structures often exhibit potential as enzyme inhibitors or antimicrobial agents. The cyano group and fluorine atom can enhance binding affinity to biological targets.

Potential ActivityMechanism
Enzyme InhibitionBinding to active sites through hydrogen bonds or π-π interactions
Antimicrobial ActivityDisruption of microbial membranes or interference with essential biochemical pathways

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